molecular formula C8H11F6NO B3156274 1,1,1-Trifluoro-4-isopropylimino-2-(trifluoromethyl)butane-2-ol CAS No. 824954-68-9

1,1,1-Trifluoro-4-isopropylimino-2-(trifluoromethyl)butane-2-ol

Cat. No.: B3156274
CAS No.: 824954-68-9
M. Wt: 251.17 g/mol
InChI Key: PRARVJASXOSCQK-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-isopropylimino-2-(trifluoromethyl)butane-2-ol is a chemical compound with the molecular formula C8H11F6NO. This compound is known for its unique chemical structure, which includes both trifluoromethyl and isopropylimino groups. It has gained significant attention in various fields of research due to its potential biological activities and applications in different scientific domains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-isopropylimino-2-(trifluoromethyl)butane-2-ol typically involves the reaction of trifluoromethyl ketones with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-isopropylimino-2-(trifluoromethyl)butane-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

1,1,1-Trifluoro-4-isopropylimino-2-(trifluoromethyl)butane-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-isopropylimino-2-(trifluoromethyl)butane-2-ol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-4-isopropylimino-2-(trifluoromethyl)butane-2-ol is unique due to the presence of both trifluoromethyl and isopropylimino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1,1,1-trifluoro-4-propan-2-ylimino-2-(trifluoromethyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F6NO/c1-5(2)15-4-3-6(16,7(9,10)11)8(12,13)14/h4-5,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRARVJASXOSCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=CCC(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154430
Record name 1,1,1-Trifluoro-4-[(1-methylethyl)imino]-2-(trifluoromethyl)-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723294-76-6
Record name 1,1,1-Trifluoro-4-[(1-methylethyl)imino]-2-(trifluoromethyl)-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723294-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-4-[(1-methylethyl)imino]-2-(trifluoromethyl)-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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